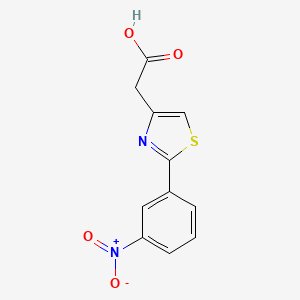
2-(3-Nitrophenyl)thiazole-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)thiazole-4-acetic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring .
Industrial Production Methods
the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)thiazole-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
科学的研究の応用
2-(3-Nitrophenyl)thiazole-4-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3-Nitrophenyl)thiazole-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives used in anticancer therapy .
類似化合物との比較
Similar Compounds
- 2-(4-Nitrophenyl)thiazole-4-acetic acid
- 4-Methyl-2-(3-nitrophenyl)-thiazole-5-carboxylic acid
- 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole
Uniqueness
2-(3-Nitrophenyl)thiazole-4-acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties .
生物活性
2-(3-Nitrophenyl)thiazole-4-acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a thiazole ring substituted with a nitrophenyl group and an acetic acid moiety. This unique configuration contributes to its biological activity, particularly in the realm of medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication. The minimal inhibitory concentrations (MICs) for certain strains have been reported as low as 0.03125 μg/mL, indicating strong antibacterial potential against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Enterococcus faecalis | <0.03125 |
| Staphylococcus aureus | 0.125 |
| Klebsiella pneumoniae | 1 |
| Acinetobacter baumannii | 4 |
Anticancer Activity
The compound has also shown promising anticancer properties. Studies have demonstrated its ability to inhibit matrix metalloproteinases (MMPs) and BCL2 family proteins, which are involved in cancer cell proliferation and survival. In vitro assays have indicated that certain derivatives of thiazole exhibit IC50 values in the micromolar range against cancer cell lines such as HCT-116 and HepG2 .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 2.31 ± 0.43 |
| HepG2 | 4.57 ± 0.85 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Gyrase and Topoisomerase IV Inhibition : The compound binds to the ATP-binding site of these enzymes, disrupting their function and leading to bacterial cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound, against MDR strains in a mouse model. The results indicated significant reductions in bacterial load in treated groups compared to controls .
- Anticancer Screening : In another investigation, derivatives were screened for their anticancer activity using MTT assays on multiple cancer cell lines. The most active compounds were further analyzed for their mechanisms using flow cytometry, confirming apoptosis as a primary mode of action .
特性
IUPAC Name |
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-2-1-3-9(4-7)13(16)17/h1-4,6H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZLDZSRCQQYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














